7-Hydroxy-1-naphthoic acid

Descripción general

Descripción

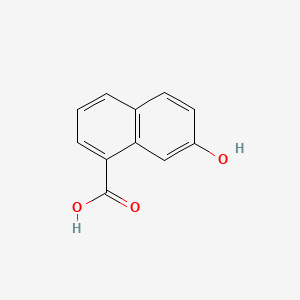

7-Hydroxy-1-naphthoic acid is an organic compound with the molecular formula C11H8O3. It is one of several isomers of hydroxynaphthoic acid, characterized by a hydroxyl group (-OH) attached to the seventh position of the naphthalene ring and a carboxyl group (-COOH) at the first position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mecanismo De Acción

Target of Action

7-Hydroxy-1-naphthoic acid primarily targets the monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play crucial roles in the nervous system, with MAO involved in the breakdown of monoamines (important neurotransmitters such as serotonin and dopamine), and ChE involved in the termination of impulse transmissions at cholinergic synapses.

Mode of Action

This compound interacts with its targets by inhibiting their activities. It exhibits potent, reversible, and competitive inhibitory action over human MAO . The compound binds to the active site of the enzyme, preventing the enzyme’s natural substrate from accessing the site, thereby inhibiting the enzyme’s activity.

Biochemical Pathways

The inhibition of MAO and ChE enzymes by this compound affects several biochemical pathways. In the case of MAO, inhibition prevents the breakdown of monoamines, leading to an increase in the levels of these neurotransmitters. This can have various downstream effects, potentially influencing mood and behavior .

Moreover, this compound has been found to potently decrease the endoplasmic reticulum (ER) stress signal, showing an order of magnitude better activity than salicylate . This suggests that it might exert its ER stress-reducing activity prior to the unfolded protein response (UPR) activation, acting as a chemical chaperone .

Result of Action

The inhibition of MAO and ChE enzymes by this compound can lead to an increase in the levels of monoamines and acetylcholine, respectively. This can have various effects at the molecular and cellular levels, potentially influencing neurological processes .

Moreover, by decreasing ER stress, this compound can potentially ameliorate conditions associated with protein misfolding and aggregation, which are common in various neurodegenerative and metabolic diseases .

Análisis Bioquímico

Biochemical Properties

7-Hydroxy-1-naphthoic acid interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the degradation of phenanthrene, a polycyclic aromatic hydrocarbon . A monooxygenase enzyme, which catalyzes the oxidation of 1-hydroxy-2-naphthoate to 1,2-dihydroxynaphthalene, was found to interact with this compound .

Cellular Effects

In cellular processes, this compound has been found to have significant effects. For example, it has been observed to decrease the endoplasmic reticulum (ER) stress signal, showing potent activity in this regard . It influences cell function by modulating the unfolded protein response (UPR), a cellular self-defense mechanism triggered when misfolded proteins accumulate in the ER .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to interact with biomolecules, leading to changes in gene expression . For instance, it can down-regulate UPR markers such as GRP78, C/EBP homology protein (CHOP), and phosphorylated protein kinase RNA-activated (PKR)-like ER kinase (PERK) .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. For instance, it has been found to potently decrease the ER stress signal, showing an order of magnitude better activity than salicylate

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it is formed as an intermediate in the bacterial degradation of phenanthrene

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 7-Hydroxy-1-naphthoic acid can be synthesized through several methods. One common approach involves the carboxylation of 7-hydroxy-1-naphthol using the Kolbe-Schmitt reaction. This process typically requires high temperatures and pressures, along with the presence of a strong base such as sodium hydroxide.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes to enhance yield and purity. The reaction conditions are optimized to ensure efficient conversion and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: 7-Hydroxy-1-naphthoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form dihydroxynaphthoic acids.

Reduction: Reduction reactions can convert the carboxyl group to an aldehyde or alcohol.

Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and cytochrome P450 enzymes.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as acetic anhydride for esterification or alkyl halides for etherification are commonly employed.

Major Products Formed:

Oxidation: Dihydroxynaphthoic acids.

Reduction: Aldehydes or alcohols.

Substitution: Esters or ethers.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

7-Hydroxy-1-naphthoic acid is characterized by the following chemical formula:

- Molecular Formula : C₁₁H₈O₃

- Molecular Weight : 188.18 g/mol

The compound features a naphthalene ring with a hydroxyl group at the 7-position and a carboxylic acid group at the 1-position. This configuration contributes to its reactivity and interactions with various biological molecules.

Antimicrobial Activity

Research has demonstrated that derivatives of 7-HNA exhibit significant antimicrobial properties. A study highlighted the synthesis of various analogues that showed enhanced activity against specific bacterial strains. The structure-activity relationship (SAR) indicated that modifications at the hydroxyl or carboxylic acid groups could improve efficacy against pathogens, making these compounds promising candidates for antibiotic development .

Opioid Receptor Modulation

7-HNA and its analogues have been investigated for their effects on opioid receptors. One study reported that certain derivatives exhibited selective antagonistic activity at the κ-opioid receptor, which is crucial for pain management without the side effects associated with traditional opioids . The findings suggest that 7-HNA can serve as a template for developing new analgesics with reduced dependency risks.

Plant Growth Regulation

This compound has been studied for its potential as a plant growth regulator. Research indicates that it can stimulate growth in various plant species, functioning similarly to auxins, which are natural plant hormones . The compound has shown promise in enhancing root development and overall plant vigor, making it an attractive option for agricultural applications.

Herbicide Development

The structural characteristics of 7-HNA allow it to be modified into herbicides that target specific weed species while minimizing harm to crops. Experimental results have demonstrated that certain derivatives can inhibit the growth of unwanted plants effectively . This application could lead to more sustainable agricultural practices by reducing reliance on broad-spectrum herbicides.

Dyes and Pigments

The chromophoric properties of 7-HNA make it suitable for use in dye and pigment formulations. Its ability to absorb light at specific wavelengths can be harnessed in textile and coating industries. Studies have shown that incorporating 7-HNA into polymer matrices enhances color stability and durability .

Photovoltaic Materials

Recent research has explored the use of 7-HNA derivatives in organic photovoltaic devices. Their electronic properties allow them to function as electron donors or acceptors in solar cells, contributing to improved energy conversion efficiencies . This application highlights the potential of 7-HNA in renewable energy technologies.

Case Studies

Comparación Con Compuestos Similares

7-Hydroxy-1-naphthoic acid can be compared with other hydroxynaphthoic acids, such as:

6-Hydroxy-2-naphthoic acid: Known for forming solvates with solvents like dimethyl sulfoxide (DMSO) and exhibiting different physicochemical properties.

1-Hydroxy-2-naphthoic acid: Noted for its potent activity in reducing endoplasmic reticulum stress and acting as a chemical chaperone.

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers.

Actividad Biológica

7-Hydroxy-1-naphthoic acid (7-HNA), a derivative of naphthoic acid, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of 7-HNA, including its chemical properties, biological interactions, and implications for pharmacology.

This compound is characterized by the following molecular structure:

- Molecular Formula : C₁₁H₈O₃

- Molecular Weight : 188.18 g/mol

- CAS Number : 86-48-6

The compound features a hydroxyl group (-OH) attached to the naphthalene ring, which enhances its reactivity and ability to form hydrogen bonds with other molecules. This structural feature is critical for its biological activity.

Antimicrobial Properties

Research indicates that 7-HNA exhibits antimicrobial activity against various bacterial strains. A study demonstrated that 7-HNA inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Streptococcus pneumoniae | 64 µg/mL |

Antioxidant Activity

This compound has also been shown to possess significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. In vitro assays demonstrated that 7-HNA can increase the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Enzyme Inhibition

The compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit catechol-O-methyltransferase (COMT), an enzyme critical for the metabolism of catecholamines. This inhibition can have implications for neurological conditions where catecholamine levels are dysregulated.

Case Studies and Research Findings

- Neuroprotective Effects : A study investigated the neuroprotective effects of 7-HNA in a model of oxidative stress-induced neuronal damage. The results indicated that treatment with 7-HNA significantly reduced neuronal apoptosis and improved cell viability compared to untreated controls.

- Anti-inflammatory Activity : In a model of inflammation induced by lipopolysaccharide (LPS), 7-HNA reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

- Cancer Research : Preliminary studies have suggested that 7-HNA may inhibit the proliferation of cancer cells, particularly in breast cancer models. The compound's ability to induce apoptosis in cancer cells was noted, warranting further investigation into its potential as an anticancer agent.

Propiedades

IUPAC Name |

7-hydroxynaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h1-6,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABCHXCRWZBFQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60901408 | |

| Record name | NoName_522 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2623-37-2 | |

| Record name | 7-Hydroxy-1-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.